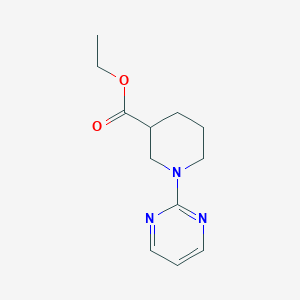
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Drug Synthesis
Piperidine derivatives are pivotal in the synthesis of various pharmaceuticals. The structure of 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one makes it a valuable intermediate in the construction of drugs. Its modification through functional groups can lead to the development of new therapeutic agents with potential activity against a variety of diseases .
Biological Activity
The piperidine moiety is known for its biological activity. This compound can be used in the synthesis of biologically active molecules that may exhibit properties such as analgesic, antimalarial, antitubercular, or antidiabetic activities. Research into the biological evaluation of piperidine derivatives continues to be a rich field for discovering new drugs .
Neuropharmacology
In neuropharmacology, piperidine derivatives play a significant role. They are used in the creation of compounds that can interact with the central nervous system, potentially leading to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anticancer Research
The structural flexibility of piperidine derivatives allows for the design of anticancer agents. By targeting specific pathways or mechanisms within cancer cells, compounds like 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one could be used to develop novel oncology medications .
Agricultural Chemistry
In the field of agricultural chemistry, piperidine derivatives can be utilized to create pesticides and insecticides. Their ability to disrupt certain biological processes in pests makes them candidates for protecting crops and ensuring food security .
Chemical Synthesis
This compound can also serve as a building block in chemical synthesis. Its piperidine core can be elaborated through various chemical reactions to produce a wide array of complex organic molecules. This is particularly useful in the field of synthetic organic chemistry, where new methods and compounds are constantly being developed .
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-10-12-5-7-14(8-6-12)13(16)9-11-3-1-2-4-11/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHBOZXGDBNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)


![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)








![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol](/img/structure/B1465350.png)
